5-fluoro-6-(propan-2-yl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Description
The compound is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The presence of the fluorine atom, isopropyl group, piperazine ring, and pyridinecarbonyl group suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a fluorine atom attached to the 5-position of the ring, an isopropyl group attached to the 6-position, and a piperazine ring attached to the 2-position via a pyridinecarbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The piperazine ring could potentially make the compound basic .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-fluoro-4-propan-2-yl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-11(2)14-13(18)15(24)21-17(20-14)23-8-6-22(7-9-23)16(25)12-4-3-5-19-10-12/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQHHDBGHJOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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